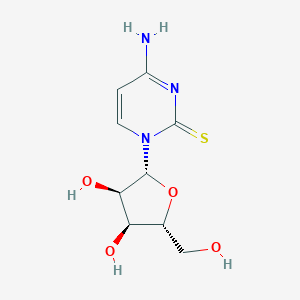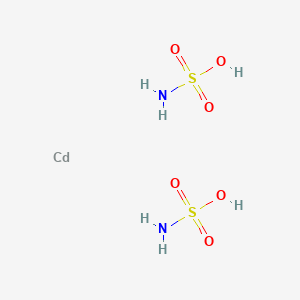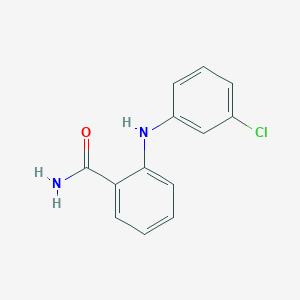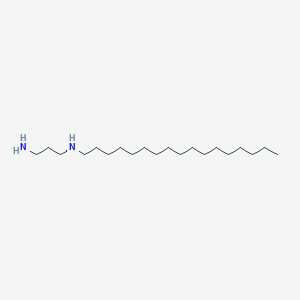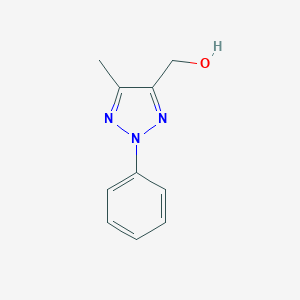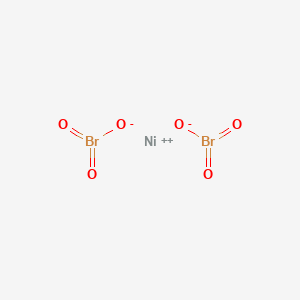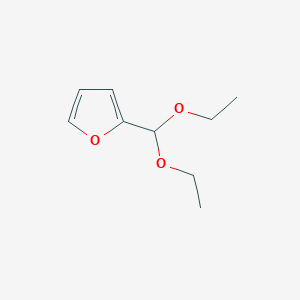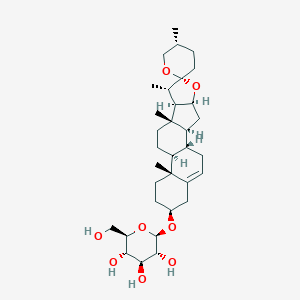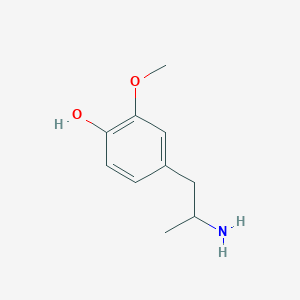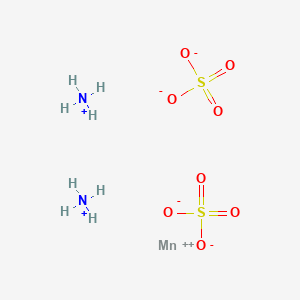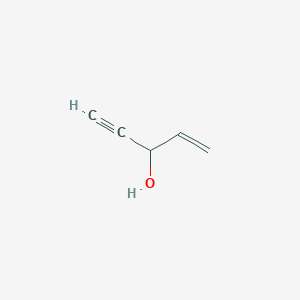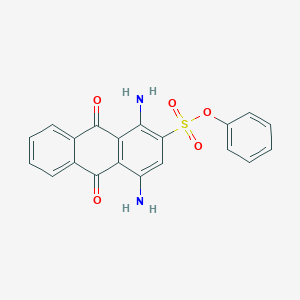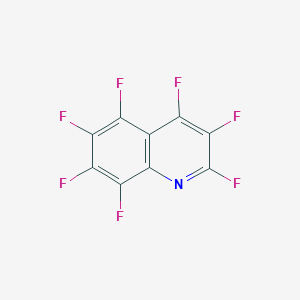
Quinoline, heptafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, heptafluoro-, also known as 2,3,4,5,6,7,8-Heptafluoroquinoline, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Quinoline, heptafluoro-, is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and proteins, including topoisomerase II, dihydrofolate reductase, and RNA polymerase. It may also interfere with the function of membranes and ion channels.
Effets Biochimiques Et Physiologiques
Quinoline, heptafluoro-, has been shown to have various biochemical and physiological effects. In vitro studies have suggested that it can induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, its effects on human health are not fully understood, and further research is needed.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline, heptafluoro-, has several advantages for lab experiments, including its high reactivity and selectivity as a fluorinating agent, its fluorescent properties, and its potential as a catalyst for various reactions. However, its highly reactive nature and potential toxicity require careful handling and safety precautions.
Orientations Futures
There are several potential future directions for the study of Quinoline, heptafluoro-. These include further investigation of its anticancer, antimalarial, and antiviral properties, the development of new fluorescent dyes and OLED materials, and the exploration of its potential as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Méthodes De Synthèse
Quinoline, heptafluoro-, can be synthesized through various methods, including the reaction of quinoline with fluorine gas or the use of fluorinating agents such as hydrogen fluoride and sulfur tetrafluoride. Another method involves the reaction of quinoline with hexafluoroacetone in the presence of a catalyst such as aluminum chloride. The synthesis of Quinoline, heptafluoro-, requires careful handling due to the highly reactive nature of fluorine gas and fluorinating agents.
Applications De Recherche Scientifique
Quinoline, heptafluoro-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Quinoline, heptafluoro-, has been investigated for its anticancer, antimalarial, and antiviral properties. In material science, it has been used as a building block for the synthesis of fluorescent dyes and OLED materials. In organic synthesis, it has been used as a fluorinating agent and a catalyst for various reactions.
Propriétés
Numéro CAS |
13180-38-6 |
|---|---|
Nom du produit |
Quinoline, heptafluoro- |
Formule moléculaire |
C9F7N |
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8-heptafluoroquinoline |
InChI |
InChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
Clé InChI |
PXEKJPZSMAMHCB-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
Autres numéros CAS |
13180-38-6 |
Synonymes |
Quinoline, heptafluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



